molecular formula C20H24N2O2 B14947079 N-[4-(benzyloxy)phenyl]-2-(piperidin-1-yl)acetamide

N-[4-(benzyloxy)phenyl]-2-(piperidin-1-yl)acetamide

Cat. No.: B14947079
M. Wt: 324.4 g/mol
InChI Key: YNKSSMDMOLRMJS-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-2-(piperidin-1-yl)acetamide is an organic compound that belongs to the class of phenylacetamides It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a piperidine ring through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-2-(piperidin-1-yl)acetamide typically involves the following steps:

    Formation of the Benzyloxyphenyl Intermediate: The initial step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.

    Formation of the Acetamide Intermediate: The 4-(benzyloxy)benzaldehyde is then reacted with piperidine and acetic anhydride to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-2-(piperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The acetamide group can be reduced to form an amine derivative.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-2-(piperidin-1-yl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a drug candidate due to its structural similarity to known pharmacologically active compounds.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-2-(piperidin-1-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and are typically elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(benzyloxy)phenyl]-2-(diethylamino)acetamide hydrochloride: This compound has a similar structure but with a diethylamino group instead of a piperidine ring.

    N-[4-(benzyloxy)phenyl]glycinamide: This compound has a glycinamide group instead of an acetamide linkage.

Uniqueness

N-[4-(benzyloxy)phenyl]-2-(piperidin-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidine ring, in particular, may enhance its interaction with certain biological targets, making it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

N-(4-phenylmethoxyphenyl)-2-piperidin-1-ylacetamide

InChI

InChI=1S/C20H24N2O2/c23-20(15-22-13-5-2-6-14-22)21-18-9-11-19(12-10-18)24-16-17-7-3-1-4-8-17/h1,3-4,7-12H,2,5-6,13-16H2,(H,21,23)

InChI Key

YNKSSMDMOLRMJS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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